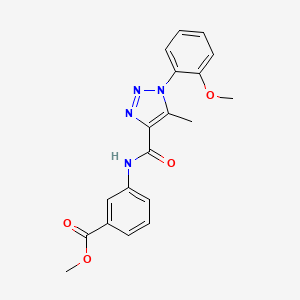

methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

Methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at the N1 position and a methyl group at C3. The triazole ring is connected via an amide linkage to a benzoate ester moiety at the meta position. The compound’s synthesis likely involves azide-alkyne cycloaddition (click chemistry) followed by amide coupling, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

methyl 3-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-9-4-5-10-16(15)26-2)18(24)20-14-8-6-7-13(11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHDHSXYLKCNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Benzoate Ester: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like .

Reduction: The ester group can be reduced to an alcohol using reducing agents such as .

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

Reduction: LiAlH4 (Lithium aluminium hydride) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate have shown promising results in inhibiting cancer cell proliferation. Specifically, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies indicate that triazole derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .

Potential Therapeutic Applications

The unique structural features of methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate suggest several therapeutic avenues:

- Cancer Treatment : Given its anticancer properties, further development could position this compound as a candidate for targeted cancer therapies.

- Antimicrobial Agents : With rising antibiotic resistance, compounds like this could be pivotal in developing new antimicrobial strategies.

- Inflammatory Diseases : Some studies suggest that triazole derivatives may modulate inflammatory pathways, indicating potential use in treating inflammatory disorders .

Case Studies and Research Findings

Several case studies highlight the efficacy of triazole compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values indicating superior efficacy compared to standard treatments. |

| Study B | Investigated the antimicrobial properties of various triazole derivatives, confirming their effectiveness against common bacterial strains. |

| Study C | Explored the anti-inflammatory potential of triazoles, suggesting a mechanism involving modulation of cytokine production. |

Mechanism of Action

The mechanism of action of methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Core

The target compound’s triazole ring is substituted with a 2-methoxyphenyl group, which distinguishes it from derivatives with alternative aryl or heteroaryl substituents. For example:

- Methyl 2-(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate (): This compound replaces the 2-methoxyphenyl group with a 3-phenylbenzoisoxazolyl moiety.

- 1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():

The 4-chlorophenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound’s methoxy group .

Positional Isomerism in the Benzoate Ester

The meta position of the benzoate ester in the target compound contrasts with methyl 4-(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate (para-substituted benzoate; ). Para substitution could alter steric interactions in biological targets, while meta substitution may provide a better balance of solubility and binding affinity .

Bioactivity and Functional Group Variations

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Triazole derivatives with rigid substituents (e.g., benzoisoxazole in ) exhibit higher melting points (>250°C) due to increased crystallinity. The target compound’s 2-methoxyphenyl group may lower its melting point slightly, as methoxy groups can disrupt packing efficiency .

Spectroscopic Characterization

- 1H NMR : The target compound’s 2-methoxyphenyl group would show a singlet for the methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split into distinct patterns due to ortho substitution .

- X-ray Crystallography : Software like SHELXL () is critical for confirming the triazole’s substitution pattern and amide linkage geometry .

Key Reactions

- Triazole Formation : Likely via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in and .

- Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between triazole-4-carboxylic acid and methyl 3-aminobenzoate .

Purification

Recrystallization (ethanol or ethyl acetate) and chromatography (TLC/GC) are standard, as described for related triazoles in and .

Data Table: Comparative Analysis of Selected Triazole Derivatives

Biological Activity

Methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing upon diverse studies and findings.

Synthesis and Characterization

The synthesis of methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves the formation of the triazole ring through a reaction between appropriate precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H20N4O3 |

| Melting Point | 145-147 °C |

| Solubility | Soluble in DMSO and ethanol |

| NMR (δ ppm) | 1H-NMR: 7.0-8.5 (aromatic protons), 10.5 (NH) |

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate have shown promising results against various cancer cell lines.

- Case Study : A study evaluated several triazole derivatives for their antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The findings indicated that certain compounds exhibited IC50 values in the low micromolar range (e.g., IC50 of 1.1 μM for MCF-7) .

Antimicrobial Activity

The antimicrobial potential of methyl 3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has also been investigated. Triazole compounds are known for their ability to inhibit bacterial growth.

- Microbial Testing : Compounds similar to the target compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 15.625 μg/mL to 62.5 μg/mL for Gram-positive bacteria .

The mechanism by which these compounds exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation or microbial survival.

- Anticancer Mechanism : The anticancer activity is believed to stem from the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis .

- Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.